4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

Catalog No.
S13308024
CAS No.
M.F
C14H9BrF3NO
M. Wt
344.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

Product Name

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

IUPAC Name

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H9BrF3NO

Molecular Weight

344.13 g/mol

InChI

InChI=1S/C14H9BrF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20)

InChI Key

AFGCVHXUISYRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Br

4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound characterized by the presence of bromine and trifluoromethyl functional groups. Its molecular formula is C14H9BrF3NO, and it has a molecular weight of approximately 344.13 g/mol. The compound is classified under the category of benzamides, which are known for their diverse applications in pharmaceuticals and agrochemicals. The specific structural configuration includes a bromine atom at the para position relative to the amide group, and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Acylation Reactions: The amide group can participate in acylation, allowing for the synthesis of more complex molecules.
  • Reduction Reactions: The compound may also be reduced to yield amines or other functional groups depending on the conditions used.

These reactions are significant in synthetic organic chemistry for creating derivatives that may exhibit enhanced biological properties.

The synthesis of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide typically involves several steps:

  • Formation of the Trifluoromethyl Phenyl Ring: This can be achieved using trifluoromethylation techniques on phenol derivatives.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
  • Amidation: The final step involves reacting the bromo-trifluoromethyl phenyl compound with an appropriate amine to form the amide linkage.

These methods highlight the importance of selective functionalization in synthesizing complex organic molecules .

4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide has potential applications in various fields:

  • Pharmaceutical Development: As a building block for drug synthesis due to its unique structural features.
  • Material Science: It may serve as a precursor for developing advanced materials with specific properties.
  • Agricultural Chemicals: Potential use in formulating pesticides or herbicides that target specific pests or diseases.

The versatility of this compound makes it an attractive candidate for further research and development .

Interaction studies involving 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide focus on its binding affinity with biological targets. Such studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and help identify possible side effects or toxicity profiles.

Several compounds share structural similarities with 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaKey Features
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide56661-32-6C14H9BrF3NODifferent trifluoromethyl positioning
2-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide2684150C14H9BrF3NOBromine at ortho position
4-Bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide56698-49-8C14H8BrClF3NOChlorine substitution instead of bromine

These compounds illustrate variations in halogenation and functional group positioning, influencing their reactivity and biological activity. Understanding these differences is essential for tailoring compounds for specific applications in drug design and synthesis .

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

342.98196 g/mol

Monoisotopic Mass

342.98196 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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